![molecular formula C20H18N2O3S B306803 4-({2-[(2,5-Dimethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoic acid](/img/structure/B306803.png)
4-({2-[(2,5-Dimethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-({2-[(2,5-Dimethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoic acid, also known as DMPTA, is a thiazolidine derivative that has gained significant attention in scientific research due to its potential therapeutic applications. DMPTA is a synthetic compound that has been shown to possess a broad range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
科学的研究の応用
4-({2-[(2,5-Dimethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoic acid has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. 4-({2-[(2,5-Dimethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoic acid has been reported to inhibit the production of inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in vitro and in vivo. It has also been shown to scavenge free radicals and protect against oxidative stress. 4-({2-[(2,5-Dimethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoic acid has been reported to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
作用機序
The mechanism of action of 4-({2-[(2,5-Dimethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoic acid is not fully understood. However, it has been suggested that 4-({2-[(2,5-Dimethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoic acid exerts its biological activities by modulating various signaling pathways. 4-({2-[(2,5-Dimethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoic acid has been reported to inhibit the activation of nuclear factor-kappa B, a transcription factor that plays a key role in inflammation and cancer. 4-({2-[(2,5-Dimethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoic acid has also been shown to activate the adenosine monophosphate-activated protein kinase pathway, which plays a crucial role in regulating cellular energy homeostasis.
Biochemical and Physiological Effects
4-({2-[(2,5-Dimethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoic acid has been shown to possess a broad range of biochemical and physiological effects. It has been reported to inhibit the production of inflammatory cytokines, scavenge free radicals, and induce apoptosis in cancer cells. 4-({2-[(2,5-Dimethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoic acid has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. Additionally, 4-({2-[(2,5-Dimethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoic acid has been reported to protect against liver injury and reduce the levels of triglycerides and cholesterol in animal models of hyperlipidemia.
実験室実験の利点と制限
4-({2-[(2,5-Dimethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoic acid has several advantages for lab experiments. It is a synthetic compound that is readily available and can be easily synthesized. 4-({2-[(2,5-Dimethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoic acid has been shown to possess a broad range of biological activities, making it a versatile compound for scientific research. However, 4-({2-[(2,5-Dimethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoic acid also has some limitations for lab experiments. It has been reported to have low solubility in water, which may limit its use in certain assays. Additionally, the mechanism of action of 4-({2-[(2,5-Dimethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoic acid is not fully understood, which may make it difficult to interpret the results of experiments.
将来の方向性
There are several future directions for the scientific research of 4-({2-[(2,5-Dimethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoic acid. One potential direction is to investigate the potential therapeutic applications of 4-({2-[(2,5-Dimethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoic acid in human diseases. 4-({2-[(2,5-Dimethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoic acid has been shown to possess anti-inflammatory, antioxidant, and anticancer properties, making it a promising candidate for the development of novel therapeutics. Another potential direction is to investigate the mechanism of action of 4-({2-[(2,5-Dimethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoic acid in more detail. Understanding the mechanism of action of 4-({2-[(2,5-Dimethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoic acid may provide insights into the development of new drugs that target similar pathways. Finally, future research could focus on improving the solubility of 4-({2-[(2,5-Dimethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoic acid in water, which may increase its utility in certain assays.
合成法
4-({2-[(2,5-Dimethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoic acid is synthesized by the reaction of 2,5-dimethylbenzaldehyde with thiosemicarbazide, followed by the reaction of the resulting thiosemicarbazone with 4-formylbenzoic acid. The final product is obtained by the reaction of the intermediate with formaldehyde and acetic acid. The synthesis method of 4-({2-[(2,5-Dimethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoic acid is well-established and has been reported in the literature.
特性
製品名 |
4-({2-[(2,5-Dimethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoic acid |
|---|---|
分子式 |
C20H18N2O3S |
分子量 |
366.4 g/mol |
IUPAC名 |
4-[(E)-[2-(2,5-dimethylphenyl)imino-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene]methyl]benzoic acid |
InChI |
InChI=1S/C20H18N2O3S/c1-12-4-5-13(2)16(10-12)21-20-22(3)18(23)17(26-20)11-14-6-8-15(9-7-14)19(24)25/h4-11H,1-3H3,(H,24,25)/b17-11+,21-20? |
InChIキー |
IJXFZTGEUODQMA-UQZIKHPZSA-N |
異性体SMILES |
CC1=CC(=C(C=C1)C)N=C2N(C(=O)/C(=C\C3=CC=C(C=C3)C(=O)O)/S2)C |
SMILES |
CC1=CC(=C(C=C1)C)N=C2N(C(=O)C(=CC3=CC=C(C=C3)C(=O)O)S2)C |
正規SMILES |
CC1=CC(=C(C=C1)C)N=C2N(C(=O)C(=CC3=CC=C(C=C3)C(=O)O)S2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



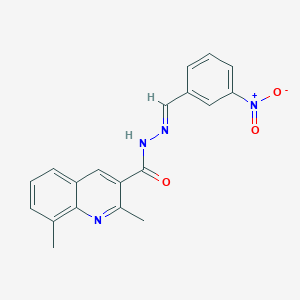
![N'-[(2-methoxy-1-naphthyl)methylene]-2,8-dimethyl-3-quinolinecarbohydrazide](/img/structure/B306721.png)
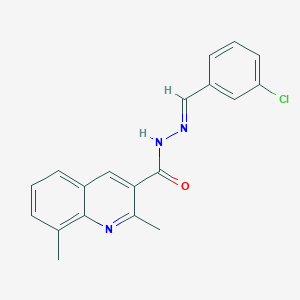
![2,8-dimethyl-N'-[(E)-(2-methylindol-3-ylidene)methyl]quinoline-3-carbohydrazide](/img/structure/B306723.png)
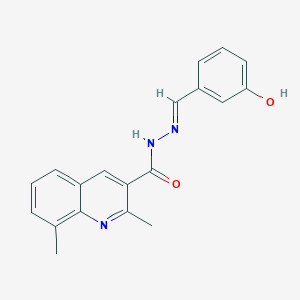
![2,8-dimethyl-N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]quinoline-3-carbohydrazide](/img/structure/B306726.png)
![N'-[(E)-[4-(diethylamino)-6-oxocyclohexa-2,4-dien-1-ylidene]methyl]-2-methylquinoline-3-carbohydrazide](/img/structure/B306731.png)
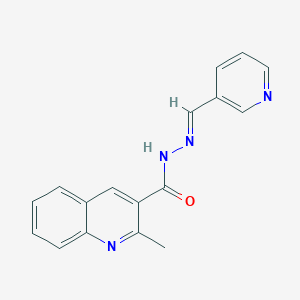
![N'-[(E)-(3-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-methylquinoline-3-carbohydrazide](/img/structure/B306736.png)
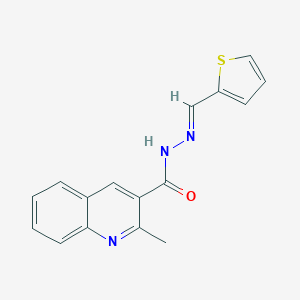
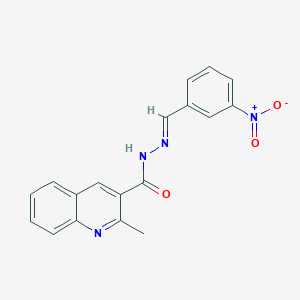
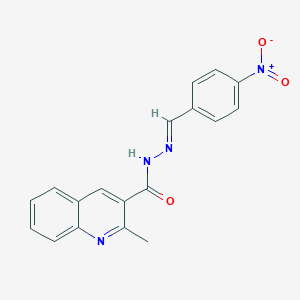
![N'-[(2-ethoxy-1-naphthyl)methylene]-2-methyl-3-quinolinecarbohydrazide](/img/structure/B306740.png)
